Cas no 1030211-05-2 (N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide)
![N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/1030211-05-2x500.png)
N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-N-ethyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
- EN300-26587368
- Z30945192
- 1030211-05-2
- N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide
-
- Inchi: 1S/C23H28N2O3S/c1-2-24(19-21-11-7-4-8-12-21)23(26)22-13-16-25(17-14-22)29(27,28)18-15-20-9-5-3-6-10-20/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3
- InChI Key: ORMPRETZISXKBS-UHFFFAOYSA-N
- SMILES: N1(S(C=CC2=CC=CC=C2)(=O)=O)CCC(C(N(CC)CC2=CC=CC=C2)=O)CC1
Computed Properties
- Exact Mass: 412.18206393g/mol
- Monoisotopic Mass: 412.18206393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 602.1±65.0 °C(Predicted)
- pka: -0.63±0.20(Predicted)
N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587368-0.05g |
N-benzyl-N-ethyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
1030211-05-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide Related Literature
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
Additional information on N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide
N-Ethyl-1-[(2-Phenylethenyl)sulfonyl]-N-(Phenylmethyl)-4-Piperidinecarboxamide: An Overview of a Promising Compound (CAS No. 1030211-05-2)
N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide (CAS No. 1030211-05-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and features a unique structural arrangement that confers it with a range of biological activities. In this article, we will delve into the chemical properties, pharmacological effects, and recent research findings related to this compound.
The chemical structure of N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide is characterized by a piperidine ring, which is a common scaffold in many biologically active molecules. The presence of the ethyl group, phenylethenyl sulfonyl moiety, and phenylmethyl substituents adds to its structural complexity and contributes to its specific interactions with biological targets. The sulfonyl group, in particular, is known for its ability to form hydrogen bonds and participate in electrostatic interactions, which can enhance the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide as a therapeutic agent. One notable area of research has focused on its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide has been investigated for its neuroprotective effects. Preclinical studies using animal models of neurodegenerative diseases have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death. These findings are particularly relevant given the increasing prevalence of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism by which this compound exerts its neuroprotective effects is thought to involve the modulation of mitochondrial function and the inhibition of apoptosis.
In addition to its anti-inflammatory and neuroprotective properties, N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide has also shown promise in the field of cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The selective cytotoxicity observed in these experiments suggests that it may have potential as an anticancer agent with minimal side effects on normal cells.
The pharmacokinetic profile of N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide has been another area of interest. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Specifically, the compound exhibits good oral bioavailability and a reasonable half-life, making it suitable for chronic administration.
However, further research is needed to fully elucidate the safety and efficacy of N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide in humans. Clinical trials are currently underway to evaluate its therapeutic potential in various disease conditions. These trials will provide valuable insights into its pharmacological effects, optimal dosing regimens, and potential side effects.
In conclusion, N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide (CAS No. 1030211-05-2) is a promising compound with a diverse range of biological activities. Its anti-inflammatory, neuroprotective, and anticancer properties make it a valuable candidate for further development in medicinal chemistry. As research continues to advance our understanding of this compound, it holds the potential to contribute significantly to the treatment of various diseases and improve patient outcomes.
1030211-05-2 (N-Ethyl-1-[(2-phenylethenyl)sulfonyl]-N-(phenylmethyl)-4-piperidinecarboxamide) Related Products
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)




